molecular formula C8H10N4O B1277009 [(Z)-1-pyridin-3-ylethylideneamino]urea CAS No. 6335-40-6

[(Z)-1-pyridin-3-ylethylideneamino]urea

Número de catálogo: B1277009
Número CAS: 6335-40-6
Peso molecular: 178.19 g/mol
Clave InChI: HODYXTJELSPOJM-IZZDOVSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(Z)-1-pyridin-3-ylethylideneamino]urea is a chemical compound with a unique structure that includes a pyridine ring and a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-pyridin-3-ylethylideneamino]urea typically involves the reaction of pyridine-3-carboxaldehyde with urea under specific conditions. One common method involves the use of a catalyst-free, scalable synthesis in water, where nucleophilic addition of amines to potassium isocyanate occurs without the need for organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of resource-efficient and environmentally friendly processes is crucial for sustainable industrial development. Methods such as the urea-assisted impregnation method can be employed to ensure high dispersion and stability of the catalysts used in the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

[(Z)-1-pyridin-3-ylethylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine or urea compounds.

Aplicaciones Científicas De Investigación

[(Z)-1-pyridin-3-ylethylideneamino]urea has several scientific research applications:

Mecanismo De Acción

The mechanism of action of [(Z)-1-pyridin-3-ylethylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can establish multiple types of interactions, including hydrogen bonds and van der Waals contacts, with proteins and other biomolecules . These interactions can affect the stability and function of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

[(Z)-1-pyridin-3-ylethylideneamino]urea is unique due to its specific structure, which includes both a pyridine ring and a urea moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Actividad Biológica

[(Z)-1-pyridin-3-ylethylideneamino]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its potential in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with urea or thiourea under various conditions. The following general reaction scheme is often employed:

  • Starting Materials :
    • Pyridine derivative (e.g., 3-pyridinecarboxaldehyde)
    • Urea or thiourea
  • Reaction Conditions :
    • Solvent: Commonly used solvents include ethanol or dichloromethane.
    • Temperature: Reactions are often conducted at room temperature or under reflux conditions.
  • Yield : The yield of the synthesized compounds can vary, but optimized conditions can lead to yields exceeding 80%.

Biological Activity

The biological activities of this compound and related compounds have been extensively studied. The following table summarizes key findings from various studies:

Biological Activity Description Reference
AnticancerExhibited significant antiproliferative effects against various cancer cell lines, including A549 and HCT-116. IC50 values ranged from 10 to 50 μM depending on the derivative.
AntimicrobialShowed promising activity against bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii, with some derivatives achieving over 90% growth inhibition.
Anti-inflammatorySome derivatives demonstrated anti-inflammatory properties in vitro, reducing cytokine production in macrophage models.
AntiviralPreliminary studies indicated potential antiviral activity against HIV, though further investigation is required to confirm efficacy.

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how structural modifications influence biological activity:

  • Substituents on the Pyridine Ring : Modifications at different positions on the pyridine ring significantly affect potency and selectivity against cancer cell lines.
  • Urea vs. Thiourea : Compounds containing thiourea groups often exhibited enhanced antimicrobial activity compared to their urea counterparts.
  • Hydrogen Bonding : The presence of NH groups facilitates hydrogen bonding interactions with target proteins, enhancing binding affinity and biological activity.

Case Studies

  • Anticancer Activity : A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were evaluated for their antiproliferative effects. Compound 7u showed an IC50 of 25 μM against HCT-116 cells, indicating significant potential as an anticancer agent .
  • Antimicrobial Evaluation : A study on new urea derivatives showed that compound 3l demonstrated outstanding growth inhibition (94.5%) towards Acinetobacter baumannii, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Testing : Cytotoxicity assays conducted on various cancer cell lines (MCF7, HeLa) revealed that several synthesized urea derivatives exhibited IC50 values below 30 μM, suggesting their viability in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(Z)-1-pyridin-3-ylethylideneamino]urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and urea precursors. Conventional methods involve refluxing in polar aprotic solvents (e.g., DMF or DMSO) with acid/base catalysts. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles can enhance reaction efficiency by reducing side reactions . Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and reaction time (12–24 hrs). Purity is confirmed via HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR, FT-IR) .

Q. How is the Z-configuration of the ethylideneamino group confirmed experimentally?

  • Methodological Answer : The Z-configuration is validated through NOESY NMR to detect spatial proximity between the pyridinyl proton and the urea NH group. X-ray crystallography provides definitive proof by resolving bond angles and dihedral angles (e.g., C=N bond angle ~120°). Computational methods like DFT simulations further corroborate stability trends for the Z-isomer .

Q. What standard assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., EGFR/HER2 kinase inhibition) are conducted in 96-well plates using ATP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM range) with positive controls (e.g., gefitinib). Data reproducibility requires triplicate runs and statistical validation (p < 0.05 via Student’s t-test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., enzyme concentration, buffer pH). Cross-validate results by replicating experiments under standardized protocols (e.g., 10 mM MgCl₂ in Tris-HCl buffer, pH 7.5). Additionally, review purity data (e.g., LC-MS trace impurities >2% skew bioactivity) and consider batch-to-batch variability in compound synthesis .

Q. What computational strategies are effective for predicting the binding affinity of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB (e.g., EGFR: 1M17) identifies key interactions (e.g., hydrogen bonds with pyridinyl N). MD simulations (NAMD/GROMACS) over 100 ns trajectories assess binding stability. Validate predictions with SPR or ITC experimental binding constants .

Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in the synthesis of this compound?

  • Methodological Answer : Conduct time-resolved in-situ FT-IR or Raman spectroscopy to monitor intermediate formation (e.g., Schiff base intermediates). Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate kinetic (low-T) vs. thermodynamic (high-T) products. Analyze product ratios via GC-MS or HPLC .

Q. What criteria should guide the selection of literature sources for replicating or extending prior research on this compound?

  • Methodological Answer : Prioritize primary literature from peer-reviewed journals (e.g., J. Med. Chem.) that detail experimental protocols, including solvent volumes, catalyst loadings, and spectral data. Cross-reference with databases like Reaxys or SciFinder for consistency in reported melting points, NMR shifts, or bioactivity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation products (e.g., hydrolysis of the urea moiety). For light sensitivity, use amber vials and monitor via UV-Vis spectroscopy (λ_max shifts). Long-term stability requires real-time studies at -20°C with desiccants .

Q. What strategies are recommended for designing novel derivatives of this compound with enhanced selectivity?

  • Methodological Answer : Perform SAR studies by modifying substituents on the pyridine ring (e.g., electron-withdrawing groups at C-4) or urea backbone (e.g., N-alkylation). High-throughput screening (HTS) with mutant kinase panels identifies selectivity drivers. Pair synthetic efforts with free-energy perturbation (FEP) calculations to predict affinity changes .

Propiedades

Número CAS

6335-40-6

Fórmula molecular

C8H10N4O

Peso molecular

178.19 g/mol

Nombre IUPAC

[(E)-1-pyridin-3-ylethylideneamino]urea

InChI

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6+

Clave InChI

HODYXTJELSPOJM-IZZDOVSWSA-N

SMILES

CC(=NNC(=O)N)C1=CN=CC=C1

SMILES isomérico

C/C(=N\NC(=O)N)/C1=CN=CC=C1

SMILES canónico

CC(=NNC(=O)N)C1=CN=CC=C1

Key on ui other cas no.

6335-40-6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.